8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
説明
The compound 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a derivative of the imidazo[2,1-f]purine-dione scaffold. Its structure features a 4-chlorophenyl group at position 8, a 2-ethoxyethyl chain at position 3, and a methyl group at position 1. The "7,8-dihydro" designation indicates partial saturation of the bicyclic core, distinguishing it from non-hydrogenated analogs.
特性
IUPAC Name |
6-(4-chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-3-27-11-10-24-16(25)14-15(21(2)18(24)26)20-17-22(8-9-23(14)17)13-6-4-12(19)5-7-13/h4-7H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAPDOAHNSOKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic compound derived from the purine family. Its unique structure and functional groups suggest potential biological activities that have been investigated in various studies. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20ClN5O3
- Molecular Weight : 389.84 g/mol
- IUPAC Name : 6-(4-chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
The compound features a chlorophenyl group and an ethoxyethyl substituent on the imidazo[2,1-f]purine core, which contributes to its biological activity.
Antidepressant and Anxiolytic Effects
A study published in PubMed evaluated a series of imidazo[2,1-f]purine derivatives for their potential as antidepressant agents. It was found that specific derivatives exhibited significant affinity for serotonin receptors (5-HT1A and 5-HT7) and demonstrated phosphodiesterase (PDE) inhibition. The compound under discussion was noted for its promising antidepressant-like effects in animal models, particularly in the forced swim test (FST) where it outperformed traditional anxiolytics like diazepam at certain dosages .
The mechanism through which this compound exerts its effects involves:
- Serotonin Receptor Modulation : Binding to 5-HT receptors enhances serotonin signaling pathways, which are crucial in mood regulation.
- PDE Inhibition : By inhibiting phosphodiesterases such as PDE4B and PDE10A, the compound increases cyclic nucleotide levels (cAMP and cGMP), further influencing neurotransmitter release and neuronal excitability.
Case Studies and Experimental Data
A detailed examination of the compound's pharmacological profile revealed:
- Lipophilicity and Metabolic Stability : Studies indicated favorable lipophilicity, suggesting good absorption properties. Metabolic stability tests using human liver microsomes showed that the compound has a moderate metabolic rate, which is beneficial for maintaining therapeutic levels in vivo.
- In Vivo Efficacy : In animal models, doses as low as 2.5 mg/kg demonstrated significant antidepressant effects compared to controls . The compound's efficacy was attributed to its ability to enhance serotonergic activity without the typical side effects associated with conventional antidepressants.
- Binding Affinity Studies : Molecular docking studies indicated that the compound binds effectively to serotonin receptors and PDEs, providing insights into its potential as a lead compound for further drug development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN5O3 |
| Molecular Weight | 389.84 g/mol |
| Lipophilicity | Favorable |
| Metabolic Stability | Moderate |
| Antidepressant Dose | 2.5 mg/kg |
類似化合物との比較
Table 1: Key Structural Features and Activities of Analogs
Key Observations:
- Position 7 vs. 8 Substitutions : The target compound’s 7,8-dihydro configuration contrasts with analogs like ’s 7-phenyl derivative. Saturation at positions 7/8 may enhance metabolic stability or alter receptor binding .
- 3-Substituent Effects : The 2-ethoxyethyl group in the target compound likely improves water solubility compared to methyl () or trifluoromethylphenyl () groups, which are more lipophilic .
- Receptor Selectivity: Compound 5 () demonstrates that bulky dihydroisoquinolin-butyl groups at position 8 enhance PDE4B1/PDE10A inhibition, suggesting that the target compound’s 4-chlorophenyl group may prioritize kinase over PDE activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, and how can purity be maximized?
- Methodology :
- Step 1 : Start with a purine core (e.g., theophylline derivatives) and introduce substituents via nucleophilic substitution or alkylation. Use 2-ethoxyethyl bromide for the 3-position substitution under anhydrous conditions (dichloromethane, 0–5°C) to minimize side reactions .
- Step 2 : Introduce the 4-chlorophenyl group via Suzuki coupling or Ullmann-type reactions, using Pd catalysts and elevated temperatures (70–90°C) .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
- Key Considerations :
- Monitor reaction intermediates with LC-MS to identify byproducts.
- Optimize solvent polarity to enhance yield (e.g., DMF for polar intermediates, toluene for non-polar steps) .
Q. How can the compound’s structure be rigorously characterized, and what analytical techniques are critical?
- Methodology :
- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of substituents (e.g., distinguishing N-methyl vs. O-ethoxyethyl positions) .
- NMR Spectroscopy : Use 2D NMR (COSY, HSQC) to assign proton environments, particularly for the imidazo-purine fused ring and ethoxyethyl chain .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₉H₂₁ClN₆O₃) and isotopic patterns to rule out impurities .
- Data Interpretation :
- Compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts) to validate assignments .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity, and what structure-activity relationship (SAR) trends exist?
- Methodology :
- Comparative SAR Study : Synthesize analogs (e.g., 4-methoxyphenyl or 4-fluorophenyl derivatives) and test in vitro against target enzymes (e.g., kinases, phosphodiesterases). Use IC₅₀ assays to quantify inhibition .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to substituent electronic effects (chloro’s electron-withdrawing vs. methoxy’s electron-donating properties) .
- Key Findings :
- The 4-chlorophenyl group enhances hydrophobic interactions in enzyme pockets, while the 2-ethoxyethyl chain improves solubility without steric hindrance .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?
- Methodology :
- Standardize Assay Conditions : Control variables like ATP concentration (for kinase assays) or buffer pH (e.g., Tris-HCl vs. HEPES). Validate using reference inhibitors .
- Statistical Analysis : Apply ANOVA to compare replicates across labs; use Cohen’s d to quantify effect size discrepancies .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers and consensus trends .
- Case Study :
- Discrepancies in PDE4 inhibition may arise from differences in enzyme isoforms (PDE4A vs. PDE4D) or allosteric modulation by the ethoxyethyl group .
Q. What strategies are effective for studying the compound’s metabolic stability and toxicity in preclinical models?
- Methodology :
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites. Analyze via UPLC-QTOF-MS .
- Cytotoxicity Screening : Test in HepG2 cells using MTT assays; compare with structurally related compounds to isolate toxicity mechanisms (e.g., mitochondrial dysfunction) .
- In Vivo PK/PD : Administer to rodents (IV/PO) and measure plasma half-life, tissue distribution, and clearance rates. Correlate with toxicity endpoints (e.g., ALT/AST levels) .
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